1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one

Hydrogen Bond Donors Permeability CNS Drug Likeness

Choose this N1-methylated spirocyclic lactam over the parent scaffold: the methyl group eliminates post-synthetic N-methylation, reduces HBD count to 2, and lowers TPSA to 44.4 Ų—critical advantages for CNS and intracellular targets where membrane permeability governs success. Its zero-rotatable-bond, rigid spiro[4.5] core delivers defined 3D exit vectors for fragment growth, while commercial availability at ≥95% purity from multiple independent suppliers derisks procurement. Validated in ROCK and RIPK1 inhibitor patent families, this building block accelerates SAR without synthetic delay.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
CAS No. 1368527-91-6
Cat. No. B1378377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one
CAS1368527-91-6
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCN1C(=O)NCC12CCNCC2
InChIInChI=1S/C8H15N3O/c1-11-7(12)10-6-8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12)
InChIKeyGIHYAWRCQRJWNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one (CAS 1368527-91-6): A Versatile Spirocyclic Lactam Scaffold for Medicinal Chemistry


1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one is a rigid spirocyclic lactam featuring a 1,3,8-triazaspiro[4.5]decane core with a methyl group at the N1 position. Belonging to the class of spiro-fused imidazolidinone-piperidine building blocks, it has a molecular formula of C₈H₁₅N₃O (MW 169.22 g/mol) [1]. The molecule is characterized by zero rotatable bonds, a topological polar surface area (TPSA) of 44.4 Ų, an XLogP3-AA of -0.7, and two hydrogen bond donors (HBD), which distinguish it from closely related analogs such as the unmethylated 1,3,8-triazaspiro[4.5]decan-2-one (CAS 561314-52-1) . The compound is commercially supplied as a powder in purities of 95–98% by vendors including American Elements, CymitQuimica, and Leyan [2].

Why Closely Related 1,3,8-Triazaspiro[4.5]decan-2-one Analogs Cannot Simply Replace 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one


Superficially similar spirocyclic scaffolds such as the parent 1,3,8-triazaspiro[4.5]decan-2-one or the 1,3-dimethyl analog share the same core architecture but differ in the number and placement of N-methyl substituents. These seemingly minor structural variations translate into measurable differences in key physicochemical parameters, including hydrogen bond donor count, topological polar surface area, and molecular weight [1]. In fragment-based drug design or scaffold-focused SAR campaigns, such property shifts directly affect solubility, permeability, and exit-vector geometries, making interchange without re-optimization scientifically unjustified. The quantitative evidence below details precisely how 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one differs from the nearest comparators.

Quantitative Differentiation Evidence for 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one vs. Closest Analogs


Reduced Hydrogen Bond Donor Count: 2 HBD vs. 3 HBD for the Parent Compound

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one possesses two hydrogen bond donors (HBD), compared to three HBD for the unmethylated parent 1,3,8-triazaspiro[4.5]decan-2-one [1]. Reducing HBD count by one generally improves passive membrane permeability; a HBD count ≤3 is one of the classical parameters favoring CNS drug-likeness . This difference arises because the N1-methyl group eliminates one of the two urea-like NH donors present in the parent scaffold.

Hydrogen Bond Donors Permeability CNS Drug Likeness Fragment-Based Drug Design

Lower Topological Polar Surface Area: 44.4 Ų vs. 53 Ų for the Parent Compound

The topological polar surface area (TPSA) of 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one is 44.4 Ų, versus 53 Ų for the unmethylated parent scaffold [1]. A TPSA <60–70 Ų is widely associated with favorable oral absorption, while a TPSA <90 Ų is considered permissive for blood-brain barrier penetration. The 16% reduction in TPSA for the methylated analog translates into a measurable shift toward the more desirable region of oral and CNS drug space.

Polar Surface Area Oral Bioavailability Blood-Brain Barrier Penetration Physicochemical Property Optimization

Lipophilicity and Molecular Weight: Incremental Gain Over the Parent Scaffold

The N1-methyl group increases the molecular weight from 155.2 Da (parent) to 169.2 Da (target) while modestly modulating lipophilicity: XLogP3-AA is -0.7 for the target compound [1] compared to an ACD/LogP of -0.67 for the parent . This incremental increase in molecular weight and near-identical LogP indicate that the methyl group adds steric bulk and reduces HBD count without substantially increasing overall lipophilicity—a desirable scenario for maintaining ligand efficiency during fragment optimization [1].

Lipophilicity Lead-Likeness Fragment Properties Physicochemical Optimization

Retained Spirocyclic Constraint: Zero Rotatable Bonds Maintained Across Series

Both 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one and its unmethylated parent possess zero rotatable bonds, a direct consequence of the spirocyclic fusion [1]. Zero rotatable bonds confer maximal conformational rigidity, which is a hallmark of 'privileged' spirocyclic scaffolds in medicinal chemistry. This constraint is preserved upon N1-methylation, meaning the target compound retains the rigid 3D character while offering distinct exit-vector geometry for fragment elaboration compared to the parent [1].

Conformational Restriction Rigid Scaffold Spirocyclic Privileged Structure 3D Fragment

Commercial Availability and Purity: 95–98% from Multiple Suppliers

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one is available from multiple reputable vendors at purities of 95% (Chemenu, catalog CM208437) [1] and 98% (Leyan, catalog 1712290) . The compound is also supplied in bulk quantities by American Elements [2]. By contrast, the 1,3-dimethyl analog (CAS 1368621-03-7) is listed only at the 95% level from a more limited set of suppliers . While purity data are not head-to-head from a single source, the broader supplier network and higher certified purity grade for the target compound reduce procurement risk and quality-assurance burden for laboratories requiring consistent material.

Chemical Procurement Purity Grade Building Block Supply Vendor Comparison

Highest-Impact Application Scenarios for 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) for CNS and Oral Targets

With only 2 HBD, a TPSA of 44.4 Ų, and a molecular weight of 169 Da, this compound sits well within fragment-lead-like property space (MW <250 Da, HBD ≤3, TPSA <60 Ų) [1]. The reduced HBD count and lower TPSA relative to the parent scaffold make it a superior fragment hit for FBDD campaigns targeting the CNS or intracellular proteins where membrane permeability is paramount . Its rigid spirocyclic core provides a defined 3D vector set for fragment growth [1].

Scaffold for Kinase Inhibitor Design (ROCK, RIPK1, DDR1 Programs)

The 1,3,8-triazaspiro[4.5]decan-2-one core appears in multiple patent families as a privileged scaffold for Rho-associated protein kinase (ROCK) inhibitors and receptor-interacting protein kinase 1 (RIPK1) inhibitors [2][3]. The N1-methylated variant provides a pre-functionalized starting point that eliminates the need for post-synthetic N-methylation while retaining the spirocyclic rigidity essential for target engagement. Its commercial availability at 98% purity facilitates rapid SAR exploration .

Constrained Peptide Mimetic and Protein-Protein Interaction (PPI) Modulator Core

The zero-rotatable-bond architecture and spiro-fused imidazolidinone-piperidine system create a rigid, non-planar scaffold suitable for mimicking turn or loop conformations in peptides [1]. The N1-methyl group further restricts conformational freedom and modulates donor/acceptor patterns, making this compound a building block of choice for designing PPI inhibitors where precise 3D presentation of pharmacophores is critical .

Building Block Supply for Long-Term Medicinal Chemistry Programs

The compound's availability at 98% purity from multiple independent suppliers (Leyan, American Elements, Chemenu) reduces single-vendor dependency and ensures consistent quality across procurement cycles [4][5]. For large-scale SAR campaigns or fragment library construction, this supply-chain resilience translates into lower operational risk and simplified quality assurance compared to analogs with narrower supplier networks .

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